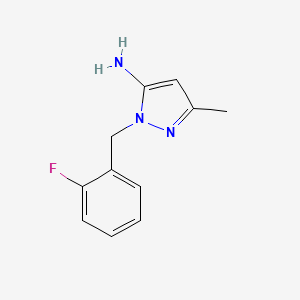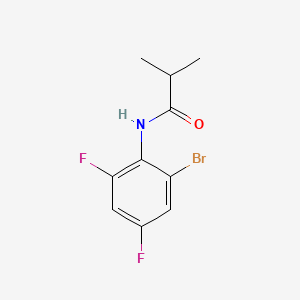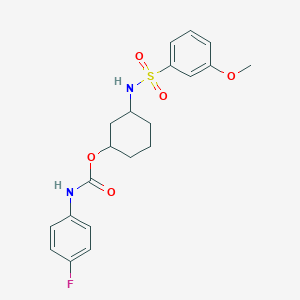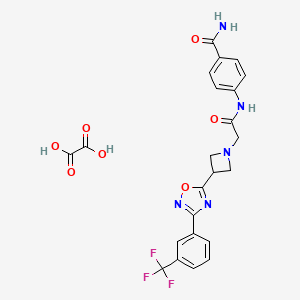
2-(3-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide, also known as MPAPA, is a chemical compound with potential therapeutic applications. It belongs to the class of acetamides and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Leuckart Synthesis and Pharmacological Assessment
A study involving the synthesis of novel acetamide derivatives, including structures similar to "2-(3-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide," highlighted their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds were synthesized through a multi-step reaction sequence starting from the Leuckart reaction, showing activities comparable with standard drugs due to the presence of bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation for Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, was identified as an intermediate in the synthesis of antimalarial drugs. Chemoselective monoacetylation was performed using immobilized lipase, with the study providing insights into the optimization of this process, its mechanism, and kinetics. This research underlines the importance of specific acetamide derivatives in the synthesis of pharmaceuticals (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another study reported on the development of novel chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents. These entities, developed through the Leuckart synthetic pathway, exhibited promising activities, highlighting the therapeutic potential of specific acetamide derivatives (Rani, Pal, Hegde, & Hashim, 2014).
Catalytic Hydrogenation for Green Synthesis
The catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst was studied for the production of azo disperse dyes. This research demonstrates an environmentally friendly approach to synthesizing important intermediates for dye production (Zhang, 2008).
Synthesis of Protein Tyrosine Phosphatase Inhibitors
In a study on diabetes treatment, 2-(4-methoxyphenyl)ethyl acetamide derivatives were synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds, correlating well with docking studies, showed significant antidiabetic activity in vivo, highlighting their potential as therapeutic agents (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-9-5-10-20(15-19)28-17-22(25)23-11-6-12-24-13-14-27-21(16-24)18-7-3-2-4-8-18/h2-5,7-10,15,21H,6,11-14,16-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAMGYLNPUIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2983537.png)
![1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2983538.png)
![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)



![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)
![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)


